molecular formula C8H7BrO2 B142816 3-Bromophenylacetic acid CAS No. 1878-67-7

3-Bromophenylacetic acid

Cat. No.: B142816
CAS No.: 1878-67-7
M. Wt: 215.04 g/mol
InChI Key: KYNNBXCGXUOREX-UHFFFAOYSA-N
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Description

3-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as a biochemical reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetic acid can be synthesized through several methods. One common method involves the bromination of phenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CH2COOH} + \text{Br2} \rightarrow \text{BrC6H4CH2COOH} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromobenzaldehyde.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 3-bromophenylethanol.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed:

    Oxidation: 3-Bromobenzaldehyde

    Reduction: 3-Bromophenylethanol

    Substitution: 3-Hydroxyphenylacetic acid

Scientific Research Applications

3-Bromophenylacetic acid is utilized in various scientific research fields due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals and agrochemicals.

    Biology: It is employed as a biochemical reagent in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research on this compound includes its potential use in developing new therapeutic agents due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    4-Bromophenylacetic acid: Bromine is substituted at the fourth position, which can lead to different reactivity and applications.

    2-Bromophenylacetic acid: Bromine is substituted at the second position, affecting its chemical properties and reactivity.

Uniqueness of 3-Bromophenylacetic Acid: The bromine substitution at the third position of the benzene ring in this compound provides unique reactivity patterns, making it a valuable intermediate in organic synthesis. Its specific position allows for selective reactions that are not possible with other isomers.

Properties

IUPAC Name

2-(3-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNNBXCGXUOREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075152
Record name 3-Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-67-7
Record name 3-Bromophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromophenylacetic acid in the synthesis of the sialyl LewisX mimetic?

A1: this compound serves as the foundational structure upon which the researchers build the sialyl LewisX mimetic. [] It undergoes a series of chemical transformations, ultimately leading to the desired 3-[2-(α-D-mannopyranosyloxy)phenyl]phenylacetic acid structure, which mimics sialyl LewisX. This mimetic is then conjugated with DTPA for potential use in medical imaging.

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